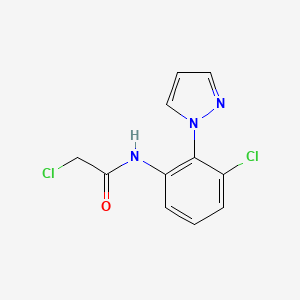
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrazole-based compounds, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis. Additionally, it has been suggested that this compound may inhibit the activity of certain enzymes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide has been shown to exhibit significant biochemical and physiological effects. In addition to its antitumor activity, this compound has been found to possess anti-inflammatory and analgesic properties. It has also been shown to modulate the activity of certain enzymes and proteins involved in various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide in lab experiments include its potent antitumor activity, as well as its ability to modulate the activity of certain enzymes and proteins. However, the limitations of this compound include its relatively low solubility in water, which may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research and development of 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide. One potential avenue for further research is the investigation of the compound's mechanism of action, which may provide insights into its potential applications in the treatment of various diseases. Additionally, the development of more efficient synthesis methods may enable the production of larger quantities of this compound for further study. Finally, the exploration of the compound's potential applications in combination with other drugs may lead to the development of more effective treatment strategies for various diseases.
Synthesemethoden
The synthesis of 2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-chloro-2-pyrazolin-5-one with 2-chloro-N-(2-hydroxyphenyl) acetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide has been studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c12-7-10(17)15-9-4-1-3-8(13)11(9)16-6-2-5-14-16/h1-6H,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXUPBKTEMSOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=CC=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-2-pyrazol-1-ylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(E)-3-(5-chloro-1,3-dimethylpyrazol-4-yl)prop-2-enoyl]-cyclopropylamino]acetic acid](/img/structure/B7575002.png)
![2-[cyclopropyl-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575011.png)
![3-Hydroxy-4-[(2-phenylacetyl)amino]benzoic acid](/img/structure/B7575012.png)
![2-[cyclopropyl-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575025.png)
![2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-cyclopropylamino]acetic acid](/img/structure/B7575026.png)
![2-[[(E)-3-(1,3-benzoxazol-2-yl)prop-2-enoyl]-cyclopropylamino]acetic acid](/img/structure/B7575034.png)


![2-[cyclopropyl-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575062.png)
![N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]aniline](/img/structure/B7575071.png)
![2-chloro-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide](/img/structure/B7575074.png)
![2-chloro-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7575091.png)
![2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid](/img/structure/B7575097.png)
